molecular formula C20H14N2O5S2 B2417477 N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide CAS No. 881293-86-3

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide

Cat. No.: B2417477
CAS No.: 881293-86-3
M. Wt: 426.46
InChI Key: VZCYLZFVRDUTGD-UHFFFAOYSA-N
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Description

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d][1,3]oxathiol moiety and a tosyl group attached to an isonicotinamide framework. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]oxathiol Core: This step involves the cyclization of appropriate precursors to form the benzo[d][1,3]oxathiol ring. Reagents such as sulfur and oxygen donors are used under controlled conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride in the presence of a base like pyridine.

    Coupling with Isonicotinamide: The final step involves coupling the benzo[d][1,3]oxathiol derivative with isonicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions are carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the tosyl group.

Scientific Research Applications

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate
  • 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide

Uniqueness

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxathiol moiety which is known to influence its biological interactions. The structural formula can be represented as follows:

C14H12N2O3S\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Studies have shown that derivatives containing the oxathiol group can inhibit bacterial growth by disrupting cell wall synthesis and function. This is likely due to their ability to interfere with metabolic pathways critical for bacterial survival.
  • Antitumor Effects : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes linked to disease processes, potentially offering therapeutic avenues for conditions like cancer or infections.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus12
AntitumorA549 (Lung Cancer)15
Enzyme InhibitionPD-L11.8

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various oxathiol derivatives, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 15 µM, the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5S2/c1-13-2-5-16(6-3-13)29(25,26)22(19(23)14-8-10-21-11-9-14)15-4-7-17-18(12-15)28-20(24)27-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYLZFVRDUTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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